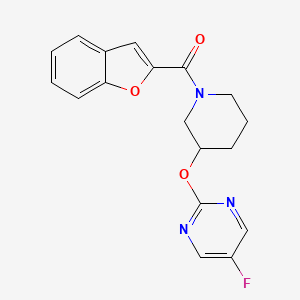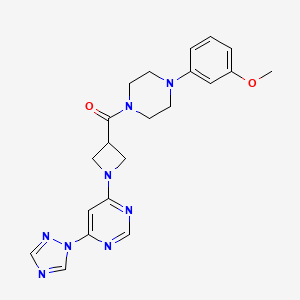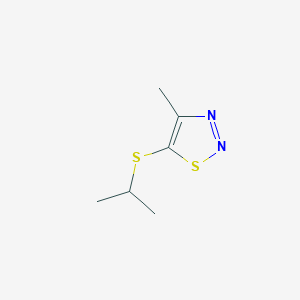
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, a sulfonyl group, an azetidine ring, and a methoxypiperidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
A similar compound with a difluoromethyl-containing indole scaffold was found to have a high affinity for the5-HT6R (5-Hydroxytryptamine Receptor 6) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin in the central nervous system .
Mode of Action
The similar compound mentioned earlier was found to act as apotent antagonist of the 5-HT6R . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of serotonin on the 5-HT6R, potentially altering the neurotransmission of serotonin .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in various physiological processes, including mood regulation, memory, and cognition .
Pharmacokinetics
The similar compound was reported to havegood pharmacokinetic properties and in vitro metabolic properties . This suggests that the compound could be well-absorbed, distributed, metabolized, and excreted in the body, which are key factors affecting the bioavailability of a drug .
Result of Action
The similar compound was found toefficiently reverse the scopolamine-induced emotional memory deficits in a novel object recognition assay in rats . This suggests that the compound could have potential cognition-enhancing effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-difluorobenzenesulfonyl chloride with azetidine to form the sulfonyl azetidine intermediate. This intermediate is then reacted with 4-methoxypiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the azetidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- **1-((4-Methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole
Uniqueness
1-(1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and methoxypiperidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.
Propriétés
IUPAC Name |
1-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-22-12-4-6-18(7-5-12)11-9-19(10-11)23(20,21)13-2-3-14(16)15(17)8-13/h2-3,8,11-12H,4-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSOBIBPSGFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2379878.png)


![1-[(4-CHLOROPHENYL)METHYL]-3-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]UREA](/img/structure/B2379883.png)


![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)
![1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone](/img/structure/B2379891.png)



![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)
